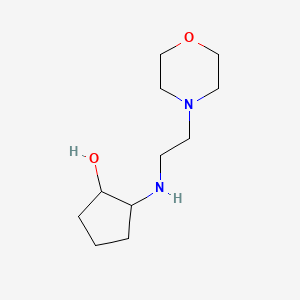

2-((2-Morpholinoethyl)amino)cyclopentan-1-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

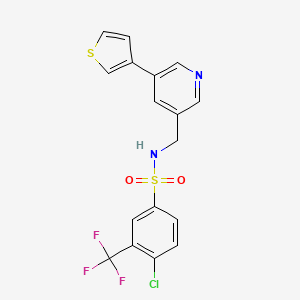

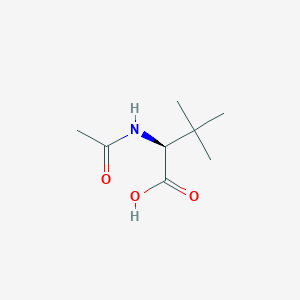

The molecular formula of “2-((2-Morpholinoethyl)amino)cyclopentan-1-ol” is C11H22N2O2. Unfortunately, the specific molecular structure analysis is not available in the search results.科学的研究の応用

Cyclopropene as C3 Synthesis Components

The study by Franck-Neumann, Miesch, and Kempf (1989) explores the use of cyclopropene derivatives, including those related to "2-((2-Morpholinoethyl)amino)cyclopentan-1-ol", in synthesizing cyclopentenols and large rings. These compounds undergo [2+2] cycloaddition with enamines, transforming into 3-cyclopentenols upon treatment with dilute mineral acids, which could have implications in synthetic organic chemistry and potentially drug synthesis (Franck-Neumann, Miesch, & Kempf, 1989).

HIV-1 Non-nucleoside Reverse Transcriptase Inhibitor Synthesis

Kauffman et al. (2000) reported on the synthesis of DPC 963, a second-generation NNRTI drug candidate, using beta-amino alcohol derived from morpholine, indicating its utility in developing therapeutic agents for HIV-1 treatment (Kauffman et al., 2000).

Synthesis of Cyclopentenones from 2-Furaldehyde

Nunes, Afonso, and Caddick (2013) demonstrated a novel approach to synthesize 2,4-bifunctionalised cyclopentenones using morpholine, highlighting its role in innovative synthetic strategies for complex molecules (Nunes, Afonso, & Caddick, 2013).

作用機序

As a cyclic nucleotide phosphodiesterase (PDE) inhibitor, “2-((2-Morpholinoethyl)amino)cyclopentan-1-ol” is commonly used in the treatment of heart failure. PDE inhibitors work by blocking the enzyme phosphodiesterase, which plays a role in regulating the cell’s levels of cyclic adenosine monophosphate (cAMP). By inhibiting PDE, these drugs increase the concentration of cAMP within cells, which can have a variety of effects depending on the specific type of cell .

特性

IUPAC Name |

2-(2-morpholin-4-ylethylamino)cyclopentan-1-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H22N2O2/c14-11-3-1-2-10(11)12-4-5-13-6-8-15-9-7-13/h10-12,14H,1-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQKMTUJLNAKUHZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C(C1)O)NCCN2CCOCC2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(E)-2-(4-fluorophenyl)ethenyl]-8-phenoxy-2,3-dihydrothieno[3,2-c]quinoline](/img/structure/B2425160.png)

![5-ethyl-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)thiophene-2-sulfonamide](/img/structure/B2425162.png)

![5-chloro-N-{[4-(4-methylpiperazine-1-carbonyl)phenyl]methyl}-2-(methylsulfanyl)pyrimidine-4-carboxamide](/img/structure/B2425164.png)

![[4-[5-Fluoro-6-(4-methoxyphenyl)pyrimidin-4-yl]piperazin-1-yl]-(1-methylimidazol-4-yl)methanone](/img/structure/B2425166.png)

![N-[1-(Aminomethyl)cyclohexyl]-5-(1-methylpyrazol-3-yl)-1,2-oxazole-3-carboxamide;hydrochloride](/img/structure/B2425169.png)

![1-[1-(1,2,5-Thiadiazol-3-yl)piperidin-4-yl]-3-(thiophen-2-yl)urea](/img/structure/B2425174.png)

![N-(2-{[2,2'-bifuran]-5-yl}-2-hydroxyethyl)-2-bromobenzamide](/img/structure/B2425176.png)

![2-Fluoro-N-[2-[(5E)-5-[(4-fluorophenyl)methylidene]-2,4-dioxo-1,3-thiazolidin-3-yl]ethyl]pyridine-4-carboxamide](/img/structure/B2425178.png)